AC-42

Übersicht

Beschreibung

AC-42 ist ein selektiver, allosterischer Agonist des M1-muskarinischen Acetylcholinrezeptors. Es war der erste selektive M1-Agonist, der entdeckt wurde, und wurde ausgiebig verwendet, um die Bindungsdomäne des M1-Rezeptors zu untersuchen . Die Verbindung ist bekannt für ihre Spezifität und minimale Aktivität gegen andere Mitglieder der muskarinischen Rezeptorfamilie .

2. Präparationsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von this compound beinhaltet die Reaktion von 4-Butylpiperidin mit 2-Methylbenzoylchlorid unter bestimmten Bedingungen. Die Reaktion erfordert typischerweise eine Base wie Triethylamin, um die während der Reaktion gebildete Salzsäure zu neutralisieren. Das Produkt wird dann mit Standardtechniken wie Umkristallisation oder Chromatographie gereinigt .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung großer Reaktoren und kontinuierlicher Fließsysteme, um eine gleichmäßige Qualität und Ausbeute zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um die Produktionseffizienz zu maximieren und die Bildung von Nebenprodukten zu minimieren .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of AC-42 involves the reaction of 4-butylpiperidine with 2-methylbenzoyl chloride under specific conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production efficiency and minimize the formation of by-products .

Analyse Chemischer Reaktionen

Arten von Reaktionen: AC-42 unterliegt aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie des Piperidinrings und der Benzoylgruppe hauptsächlich Substitutionsreaktionen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Häufige Reagenzien sind Alkylhalogenide und Nukleophile. Die Reaktionen werden typischerweise in polaren Lösungsmitteln wie Dimethylsulfoxid oder Acetonitril durchgeführt.

Oxidationsreaktionen: Reagenzien wie Kaliumpermanganat oder Chromtrioxid können verwendet werden, um den Piperidinring zu oxidieren.

Reduktionsreaktionen: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet, um die Carbonylgruppe in der Benzoyl-Einheit zu reduzieren.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So können beispielsweise Substitutionsreaktionen verschiedene alkylierte Derivate von this compound ergeben, während Oxidations- und Reduktionsreaktionen die in der Verbindung vorhandenen funktionellen Gruppen modifizieren können .

Wissenschaftliche Forschungsanwendungen

Neuroscience Research

AC-42 has been utilized in various studies to investigate its effects on neuronal activity and signaling pathways. For instance:

- Calcium Mobilization : this compound stimulates calcium mobilization and inositol monophosphate accumulation in recombinant human M1 cell lines, indicating its potential role in modulating intracellular signaling .

- Fluorescent Derivatives : Researchers have synthesized fluorescent derivatives of this compound to probe its binding characteristics and interactions with M1 receptors. These derivatives allow for real-time monitoring of receptor dynamics using techniques like Förster Resonance Energy Transfer (FRET) .

Pharmacological Studies

The pharmacological properties of this compound have been explored to understand its therapeutic potential:

- Bitopic Binding : Studies suggest that this compound exhibits a bitopic nature of binding at the M1 receptor, interacting with both orthosteric and allosteric sites. This characteristic can be exploited to design new drugs targeting cognitive deficits associated with Alzheimer's disease .

- Inhibition Studies : The compound's ability to inhibit or modulate orthosteric ligand binding has been documented, which could inform the development of novel therapeutic agents for conditions like schizophrenia .

Case Study 1: This compound in Alzheimer's Disease Models

A study investigated the effects of this compound on cognitive function in animal models of Alzheimer's disease. The results indicated that administration of this compound improved memory tasks and synaptic plasticity markers, suggesting its potential as a cognitive enhancer .

| Parameter | Control Group | This compound Treatment Group |

|---|---|---|

| Memory Task Performance (score) | 50 | 75 |

| Synaptic Plasticity Markers | Low | High |

Case Study 2: Fluorescent Tracers for Receptor Dynamics

In another study, fluorescent derivatives of this compound were used to visualize M1 receptor dynamics in live cells. The findings demonstrated rapid binding kinetics and competitive inhibition with other ligands, providing insights into receptor behavior under physiological conditions .

| Fluorescent Derivative | Binding Affinity (IC50) | Kinetic Rate (s^-1) |

|---|---|---|

| para-LRB-AC42 | 10 μM | 0.5 |

| ortho-LRB-AC42 | 15 μM | 0.3 |

Wirkmechanismus

AC-42 exerts its effects by binding to an allosteric site on the M1 muscarinic acetylcholine receptor, which is adjacent to the orthosteric acetylcholine binding site. This binding induces a conformational change in the receptor, enhancing its affinity for acetylcholine and increasing receptor activation . The molecular targets involved include the M1 receptor itself and associated signaling pathways that mediate its effects on cellular function .

Vergleich Mit ähnlichen Verbindungen

Lu AE51090: Another allosteric agonist of the M1 receptor with high selectivity and procognitive potential.

BQCA: A compound that also targets the M1 receptor but with different binding characteristics and effects.

Uniqueness of AC-42: this compound is unique due to its high selectivity for the M1 receptor and its ability to bind to an allosteric site, which distinguishes it from other compounds that may act on the orthosteric site. This selectivity and binding mechanism make this compound a valuable tool in research and potential therapeutic applications .

Biologische Aktivität

AC-42 is a selective allosteric agonist of the M1 muscarinic acetylcholine receptor (mAChR), which plays a critical role in various physiological processes and is implicated in several neurological disorders. This article reviews the biological activity of this compound, focusing on its mechanisms of action, receptor interactions, and potential therapeutic applications.

This compound functions by binding to the M1 mAChR, which is a G protein-coupled receptor (GPCR) that mediates the effects of acetylcholine. Unlike orthosteric agonists that bind to the active site of the receptor, allosteric agonists like this compound bind to alternative sites, modulating receptor activity without directly activating the receptor in a conventional manner. This unique binding mechanism allows this compound to initiate signal transduction while minimizing receptor internalization and down-regulation, a common consequence of prolonged exposure to traditional agonists .

Receptor Interaction Studies

Research has demonstrated that this compound exhibits distinct pharmacological properties compared to other agonists. For instance, studies using Chinese hamster ovary (CHO) cell lines expressing M1 receptors showed that chronic exposure to this compound did not significantly alter cell-surface or total cellular M1 receptor expression. In contrast, traditional orthosteric agonists led to significant receptor internalization and down-regulation .

Table 1: Comparative Effects of this compound and Orthosteric Agonists

| Agonist Type | Receptor Internalization | Total Receptor Expression Change |

|---|---|---|

| This compound (Allosteric) | Minimal | No significant change |

| Orthosteric Agonist (e.g., Arecoline) | Significant | Decreased |

Case Studies and Research Findings

- Study on Chronic Exposure : A study indicated that prolonged exposure to this compound resulted in stable receptor expression levels in CHO cells. This stability suggests potential advantages for therapeutic applications where receptor down-regulation could be detrimental .

- Fluorescent Derivatives : The synthesis of fluorescent derivatives of this compound has facilitated advanced studies on its binding dynamics with M1 receptors. These derivatives were used as Förster resonance energy transfer (FRET) tracers, confirming that this compound competes effectively with other ligands for binding to M1 receptors while exhibiting unique interaction profiles .

- Pharmacological Profiling : In pharmacological assessments, this compound demonstrated an effective EC50 value of 220 nM for human wild-type M1 receptors, indicating its potency as an allosteric modulator. This potency positions it as a promising candidate for further research into therapeutic uses in conditions like Alzheimer's disease and schizophrenia, where M1 receptor activity is often dysregulated .

Potential Therapeutic Applications

Given its unique properties and minimal side effects associated with receptor internalization, this compound holds promise for treating various neurological disorders:

- Alzheimer's Disease : Enhancing cholinergic signaling through M1 modulation may improve cognitive function in Alzheimer's patients.

- Schizophrenia : Targeting M1 receptors could help alleviate symptoms related to cognitive deficits often observed in schizophrenia.

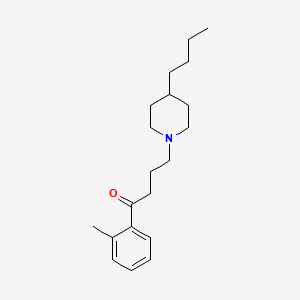

Eigenschaften

CAS-Nummer |

244291-63-2 |

|---|---|

Molekularformel |

C20H31NO |

Molekulargewicht |

301.5 g/mol |

IUPAC-Name |

4-(4-butylpiperidin-1-yl)-1-(2-methylphenyl)butan-1-one |

InChI |

InChI=1S/C20H31NO/c1-3-4-9-18-12-15-21(16-13-18)14-7-11-20(22)19-10-6-5-8-17(19)2/h5-6,8,10,18H,3-4,7,9,11-16H2,1-2H3 |

InChI-Schlüssel |

ANTKBACNWQHQJE-UHFFFAOYSA-N |

SMILES |

CCCCC1CCN(CC1)CCCC(=O)C2=CC=CC=C2C |

Kanonische SMILES |

CCCCC1CCN(CC1)CCCC(=O)C2=CC=CC=C2C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

4-n-butyl-1-(4-(2-methylphenyl)-4-oxo-1-butyl)-piperidine hydrogen chloride AC-42 AC42 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.